![molecular formula C14H13BrN2O3 B183191 N-{4-[acetyl(methyl)amino]phenyl}-5-bromo-2-furamide CAS No. 6643-02-3](/img/structure/B183191.png)
N-{4-[acetyl(methyl)amino]phenyl}-5-bromo-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[acetyl(methyl)amino]phenyl}-5-bromo-2-furamide, commonly known as AMBF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. AMBF is a member of the furamide family of compounds that have been shown to possess a variety of biological activities, including antimicrobial, antifungal, and anticancer properties.
Mécanisme D'action
The mechanism of action of AMBF is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in the growth and survival of microorganisms and cancer cells. Studies have shown that AMBF can inhibit the activity of bacterial and fungal enzymes, such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. In addition, AMBF has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the expression of anti-apoptotic proteins.
Effets Biochimiques Et Physiologiques
AMBF has been shown to have a variety of biochemical and physiological effects, including inhibition of bacterial and fungal growth, induction of apoptosis in cancer cells, and modulation of various signaling pathways. In addition, AMBF has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using AMBF in lab experiments is its potent antimicrobial and anticancer activities, which make it an ideal candidate for studying the mechanisms of action of these compounds. However, one of the limitations of using AMBF is its potential toxicity, which may limit its use in vivo studies. Furthermore, the high cost of synthesis and purification of AMBF may also be a limiting factor for its use in lab experiments.
Orientations Futures
There are several future directions for the study of AMBF, including the development of more efficient and cost-effective synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential applications in other fields of research, such as drug discovery and biotechnology. Furthermore, the elucidation of the precise mechanisms of action of AMBF may lead to the development of more potent and selective antimicrobial and anticancer agents.
Méthodes De Synthèse
AMBF can be synthesized using a simple and efficient method involving the reaction of 5-bromo-2-furoic acid with N-(4-aminophenyl)acetamide in the presence of acetic anhydride and a catalyst. The resulting product is then purified using column chromatography to obtain pure AMBF.
Applications De Recherche Scientifique
AMBF has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess potent antibacterial and antifungal activities against a wide range of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Furthermore, AMBF has been found to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propriétés
Numéro CAS |
6643-02-3 |
|---|---|
Nom du produit |
N-{4-[acetyl(methyl)amino]phenyl}-5-bromo-2-furamide |
Formule moléculaire |
C14H13BrN2O3 |
Poids moléculaire |
337.17 g/mol |
Nom IUPAC |
N-[4-[acetyl(methyl)amino]phenyl]-5-bromofuran-2-carboxamide |
InChI |
InChI=1S/C14H13BrN2O3/c1-9(18)17(2)11-5-3-10(4-6-11)16-14(19)12-7-8-13(15)20-12/h3-8H,1-2H3,(H,16,19) |
Clé InChI |
YXAZSZDSQGAIDT-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br |
SMILES canonique |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



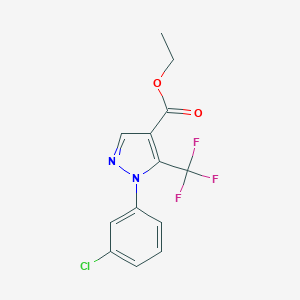
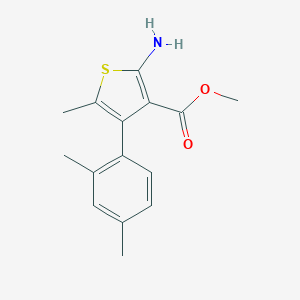

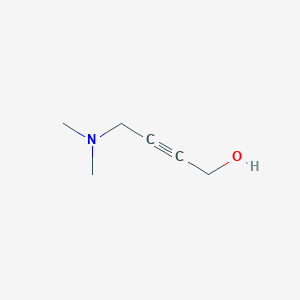
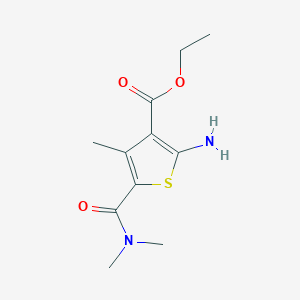
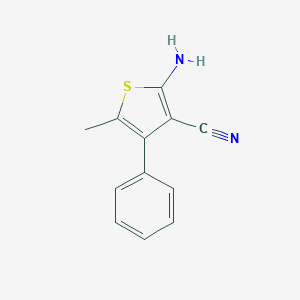
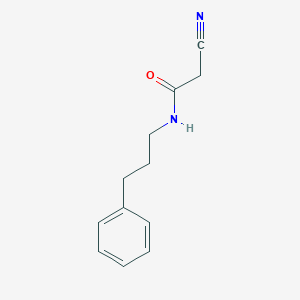
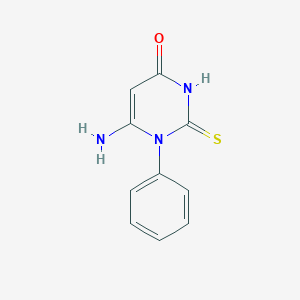
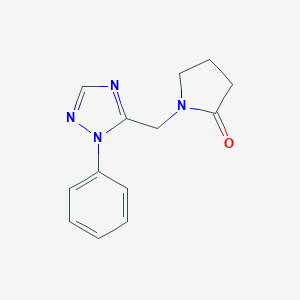
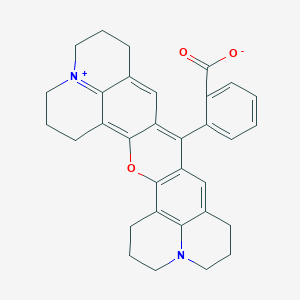
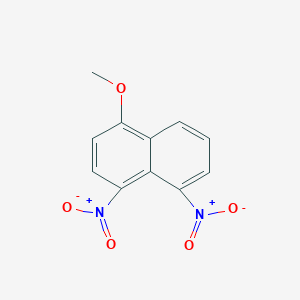
![N-[(2-methoxyphenyl)methyl]-4-methylaniline](/img/structure/B183131.png)
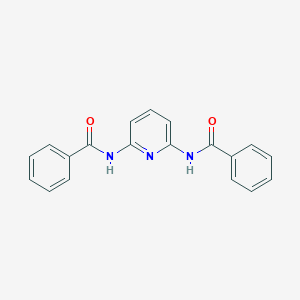
![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B183134.png)